molecular formula C7H5NO4 B14740382 3-Nitrophenyl formate CAS No. 1988-17-6

3-Nitrophenyl formate

Cat. No.: B14740382
CAS No.: 1988-17-6
M. Wt: 167.12 g/mol
InChI Key: PMFKSGMYFPYBLE-UHFFFAOYSA-N
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Description

3-Nitrophenyl formate is an organic compound with the molecular formula C7H5NO4. It is a derivative of formic acid and 3-nitrophenol, characterized by the presence of a nitro group (-NO2) attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrophenyl formate can be synthesized through the esterification of 3-nitrophenol with formic acid or its derivatives. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under mild conditions, often at room temperature, and requires careful control of the reaction environment to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrophenyl formate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 3-nitrophenol and formic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Hydrolysis: 3-Nitrophenol and formic acid.

    Reduction: 3-Aminophenyl formate.

    Substitution: Various substituted phenyl formates depending on the nucleophile used.

Scientific Research Applications

3-Nitrophenyl formate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a substrate in enzymatic studies to investigate the activity of esterases and other hydrolytic enzymes.

    Medicine: Research into its derivatives has shown potential antimicrobial and antioxidant activities, making it a candidate for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-nitrophenyl formate involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzymatic studies, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce 3-nitrophenol and formic acid. The nitro group can also undergo reduction or substitution reactions, leading to the formation of various derivatives with distinct biological activities.

Comparison with Similar Compounds

    4-Nitrophenyl formate: Similar in structure but with the nitro group in the para position.

    3-Nitrophenol: The parent compound without the formate ester group.

    3-Aminophenyl formate: The reduced form of 3-nitrophenyl formate.

Uniqueness: this compound is unique due to its specific reactivity and the presence of both the nitro and formate ester groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1988-17-6

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

IUPAC Name

(3-nitrophenyl) formate

InChI

InChI=1S/C7H5NO4/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-5H

InChI Key

PMFKSGMYFPYBLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC=O)[N+](=O)[O-]

Origin of Product

United States

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